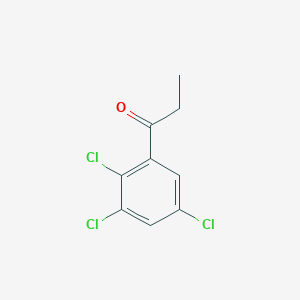![molecular formula C11H10O2 B6255640 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one CAS No. 1823504-79-5](/img/new.no-structure.jpg)
3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with cyclopropanone derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride
- 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine
Uniqueness
3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1823504-79-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
spiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H10O2/c12-9-7-11(5-6-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
InChI Key |
ZLRDOPVDHCZVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)C3=CC=CC=C3O2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



